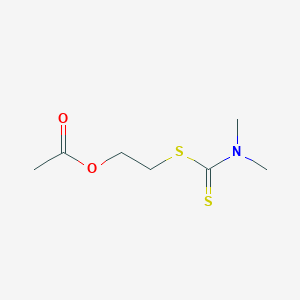
2-((Dimethylcarbamothioyl)thio)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Dimethylcarbamothioyl)thio)ethyl acetate is an organic compound with the molecular formula C7H13NO2S2 It is a derivative of thioester and carbamate, characterized by the presence of both sulfur and nitrogen atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylcarbamothioyl)thio)ethyl acetate typically involves the reaction of dimethylcarbamothioyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
化学反応の分析
Types of Reactions
2-((Dimethylcarbamothioyl)thio)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various carbamate and thioester derivatives.
科学的研究の応用
2-((Dimethylcarbamothioyl)thio)ethyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its carbamate structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-((Dimethylcarbamothioyl)thio)ethyl acetate involves its interaction with biological molecules. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various molecular targets and pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-((Dimethylcarbamothioyl)thio)acetic acid
- Ethyl (methylthio)acetate
- Thiourea derivatives
Comparison
2-((Dimethylcarbamothioyl)thio)ethyl acetate is unique due to its combined thioester and carbamate functionalities, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification to enhance its properties.
特性
分子式 |
C7H13NO2S2 |
|---|---|
分子量 |
207.3 g/mol |
IUPAC名 |
2-(dimethylcarbamothioylsulfanyl)ethyl acetate |
InChI |
InChI=1S/C7H13NO2S2/c1-6(9)10-4-5-12-7(11)8(2)3/h4-5H2,1-3H3 |
InChIキー |
SXFKFFIWLPFENH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCSC(=S)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



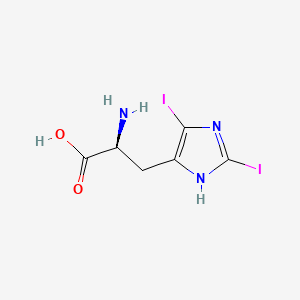
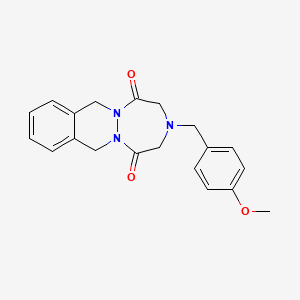

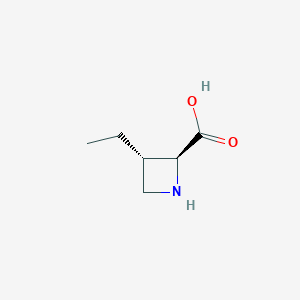
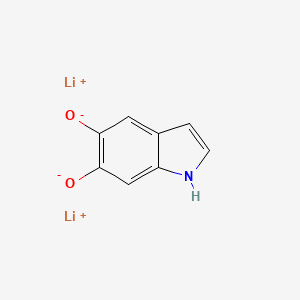
![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)


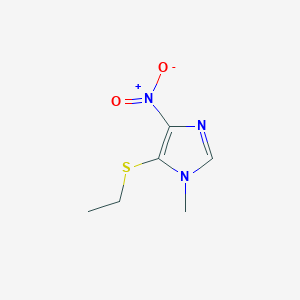
![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)
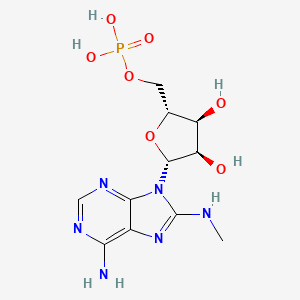
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)

